
5-Butyl-3-(p-tolyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-(p-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine ring with a butyl group at the 5-position and a p-tolyl group at the 3-position, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(p-tolyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde under basic conditions. One common method is the Knoevenagel condensation, where rhodanine reacts with p-tolualdehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually carried out in a solvent like ethanol or under solvent-free conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-3-(p-tolyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Butyl-3-(p-tolyl)rhodanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 5-Butyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may cause cell cycle arrest and induce apoptosis by affecting DNA replication and repair mechanisms. It can also inhibit specific enzymes or proteins involved in disease pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer activity and ability to induce apoptosis.
Rhodanine-3-acetic acid: Used as an antidiabetic agent and inhibitor of aldose reductase.
5-Arylidene rhodanines: Display a broad spectrum of biological activities, including antimicrobial and antiviral properties .
Uniqueness
5-Butyl-3-(p-tolyl)rhodanine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its butyl and p-tolyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
23522-46-5 |
|---|---|
Molekularformel |
C14H17NOS2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
5-butyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-4-5-12-13(16)15(14(17)18-12)11-8-6-10(2)7-9-11/h6-9,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
KRPHCIFQNKKRFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


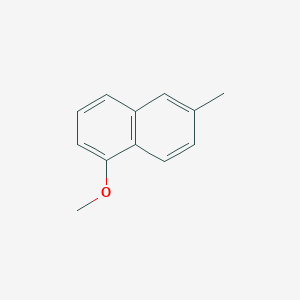
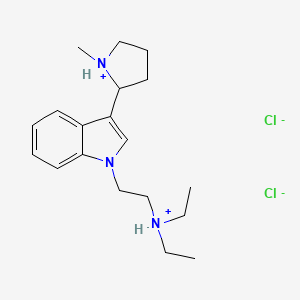
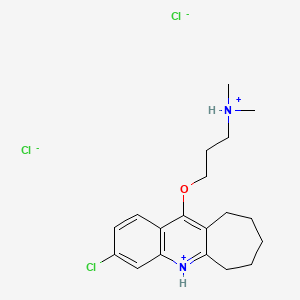
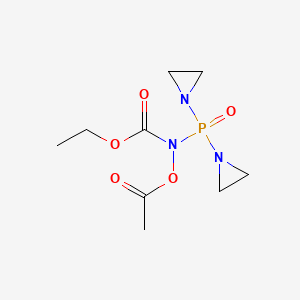

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

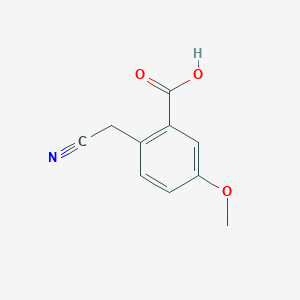
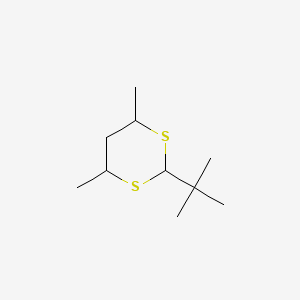
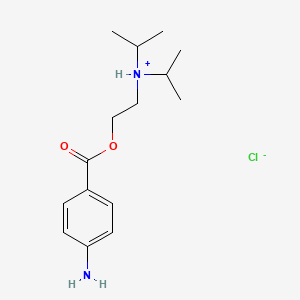
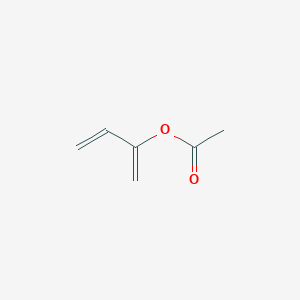
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
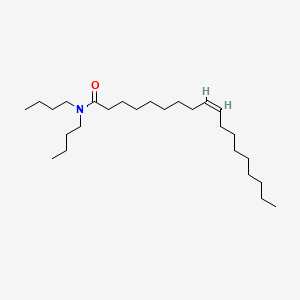
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
